Nataloe-emodin - 478-46-6

Nataloe-emodin

Catalog Number: EVT-3465121
CAS Number: 478-46-6
Molecular Formula: C15H10O5
Molecular Weight: 270.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nataloe-emodin is a trihydroxyanthraquinone that is 9,10-anthraquinone which is substituted by hydroxy groups at positions 1, 2, and 8 and by a methyl group at position 6. It is isolated from the leaves of Picramnia sellowii and Picramnia latifolia plants. It has a role as an antineoplastic agent, an antibacterial agent and a plant metabolite. It is a conjugate acid of a nataloe-emodin(1-).
Classification

Nataloe-emodin belongs to the anthraquinone family, which includes various compounds known for their biological activities. It is structurally related to other anthraquinones such as emodin and aloe-emodin, differing mainly in its specific hydroxyl and methyl substitutions.

Synthesis Analysis

Methods

The synthesis of nataloe-emodin typically involves the hydroxylation of anthraquinone derivatives. This process may utilize various catalysts and specific reaction conditions to ensure the correct positioning of hydroxyl groups on the anthraquinone structure.

  1. Hydroxylation: This method introduces hydroxyl groups at designated positions on the anthraquinone core.
  2. Extraction: Industrial production can also be achieved through the extraction from natural sources, which involves:
    • Solvent extraction to isolate the compound.
    • Purification steps such as chromatography to obtain pure nataloe-emodin.

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature and pH, to achieve optimal yields and purity. The use of specific reagents and catalysts can significantly influence the efficiency of hydroxylation reactions.

Molecular Structure Analysis

Structure

The molecular formula of nataloe-emodin is C15H10O5C_{15}H_{10}O_5, with a molecular weight of approximately 286.24 g/mol. The structural features include:

  • Hydroxyl Groups: Three hydroxyl groups contributing to its reactivity.
  • Methyl Group: A methyl group that alters its physical and chemical properties.

Data

  • CAS Number: 478-46-6
  • Molecular Weight: 286.24 g/mol

The compound exhibits distinct UV absorbance characteristics, which are useful for analytical identification.

Chemical Reactions Analysis

Reactions

Nataloe-emodin undergoes several types of chemical reactions:

  1. Oxidation: Can be oxidized to form corresponding quinones using reagents like potassium permanganate or chromium trioxide.
  2. Reduction: Reduction reactions can yield hydroquinones, typically using sodium borohydride or lithium aluminum hydride.
  3. Substitution: Hydroxy groups can be substituted with other functional groups under acidic or basic conditions.

Technical Details

The reaction pathways often depend on the specific reagents used and the conditions applied, leading to various derivatives that may possess different biological activities.

Mechanism of Action

Nataloe-emodin exerts its biological effects through multiple mechanisms:

  • Cell Cycle Regulation: It interferes with proteins involved in cell division such as inner centromere protein and Aurora B kinase.
  • MAP Kinase Pathway: Regulates cell migration and viability through interactions with members of the MAP kinase family (JNK, P38, ERK).
  • Anti-inflammatory and Anti-tumor Effects: The compound has shown potential in inhibiting proliferation and inducing apoptosis in certain cancer cell lines .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Nataloe-emodin is typically observed as an orange solid.
  • Solubility: It exhibits varying solubility in different solvents, which can be characterized through solubility tests.

Chemical Properties

  • Nataloe-emodin's reactivity is influenced by its hydroxyl groups, making it susceptible to oxidation and reduction reactions.
  • The presence of multiple functional groups allows for diverse chemical modifications, enhancing its utility in synthetic organic chemistry.
Applications

Nataloe-emodin has a wide range of applications across various scientific fields:

  1. Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
  2. Biology: Investigated for its effects on cell viability and migration, particularly in wound healing studies.
  3. Medicine: Explored for potential anti-tumor, anti-inflammatory, and anti-viral properties.
  4. Industry: Employed in producing natural colorants and as a component in traditional herbal medicines .
Biosynthetic Pathways and Genomic Regulation

Polyketide Synthase (PKS) Mechanisms in Anthraquinone Biosynthesis

Nataloe-emodin originates from a conserved type I iterative polyketide synthase (nrPKS) pathway. The nrPKS assembly line activates 8 acetyl-CoA units, forming a linear poly-β-ketone chain. Fungal systems (e.g., Aspergillus terreus) employ a minimal PKS triad:

  • Ketosynthase (KS): Initiates chain elongation via decarboxylative Claisen condensation
  • Acyltransferase (AT): Selects malonyl-CoA extender units
  • Acyl Carrier Protein (ACP): Shuttles growing intermediates [2] [4]

Cyclization specificity dictates anthraquinone formation. The product template (PT) domain folds the C20 polyketide into a triscyclized anthrone intermediate. Subsequent oxidative aromatization by anthrone oxidases (e.g., AgnL2 in Pestalotiopsis) yields emodin. Nataloe-emodin diverges via C10 hydroxylation prior to aromatization, a reaction catalyzed by flavin-dependent monooxygenases [4].

Table 1: Core Domains in Emodin-Forming nrPKS Enzymes

DomainFunctionRepresentative Gene
KSChain elongationmdpG (Monodictyphenone cluster)
ATMalonyl-CoA loadinggedC (Geodin cluster)
ACPSubstrate shuttlingtpcC (Trypacidin cluster)
PTCyclization specificityencA (Endocrocin cluster)
TEReleasing via hydrolysisgedB (MβL-type TE in Geodin)

Fungal vs. Plant Biosynthetic Gene Clusters for Emodin Derivatives

Emodin biosynthesis occurs in evolutionarily distinct gene clusters across kingdoms:

Fungal Systems (Ascomycetes/Basidiomycetes):

  • Compact clusters: <20 kb with pathway-specific regulators (e.g., Aspergillus Ged cluster: gedA-gedI).
  • Horizontal gene transfer (HGT): Shared backbone genes (KS-AT-ACP) between Penicillium and Cortinarius, but methyltransferase divergence explains species-specific derivatives [4] [5].

Plant Systems (Aloe/Rheum):

  • Non-clustered genes: nrPKS (PKS1/PKS2) scattered across chromosomes, requiring transcriptional co-regulation.
  • Unique modifications: Cortinarius semisanguineus employs basidiomycete-specific OMTs (CsOMT3) absent in plants, yielding dermolutein derivatives [5].

Table 2: Comparative Genomics of Emodin BGCs

OrganismCluster SizeSignature GeneKey Product
Aspergillus terreus (Fungus)27 kbgedH (anthrone oxidase)Geodin
Cortinarius sp. (Mushroom)DisruptedCsPKS4 (nrPKS)Dermolutein
Rheum palmatum (Plant)Non-clusteredPKS1 (chr8-located)Chrysophanol

Enzymatic Modifications: Methyltransferases and Decarboxylases

Post-PKS tailoring converts emodin into nataloe-emodin and derivatives:

  • Regiospecific O-Methylation:
  • C6 methylation: Physcion formation via SREBP1-regulated 6PGD (e.g., CsOMT1 in Cortinarius yields physcion).
  • C3 methylation: Fungal AgnL4 generates questin, blocking xanthone formation [4] [8].
  • Decarboxylases:
  • C4-decarboxylation: GedI/TpcK removes C10 carboxyl, yielding chrysophanol. Nataloe-emodin retains this group [4].
  • Hydroxylases:
  • C10 hydroxylation: CYP450 enzymes (AgnL6) convert emodin → aloe-emodin → nataloe-emodin [7].

Table 3: Tailoring Enzymes in Emodin-Derived Pathways

Enzyme ClassGeneReactionSpecificity
O-MethyltransferaseCsOMT1Emodin → PhyscionBasidiomycete-specific
DecarboxylaseclaH1Endocrocin → EmodinAspergillus spp.
Cytochrome P450AgnL6Emodin → Aloe-emodinPestalotiopsis

Cryptic Gene Cluster Activation for Enhanced Production

Silent fungal BGCs harbor untapped catalytic potential for nataloe-emodin analogs:

  • Epigenetic Induction:
  • HDAC inhibitors (suberoylanilide hydroxamic acid) upregulate PKS expression 8-fold in Alternaria spp.
  • Co-cultivation:
  • Streptomyces-Aspergillus interactions induce cryptic pksEm expression via microbial elicitors [4].
  • Heterologous Expression:
  • Saccharomyces cerevisiae chassis expressing CsPKS4 + CsOMT3 produce 2.1 g/L dermolutein – 50× native yield [5].

CRISPRa-mediated activation of emdC (decarboxylase) in Penicillium redirects flux toward aloe-emodin instead of physcion [4].

Xanthone Diversification Pathways from Emodin Precursors

Emodin serves as the central precursor for bioactive xanthones:

  • Monomeric Xanthones:
  • Oxidative ring contraction: Emodin quinone → bellidifolin (C8-demethylation) via MdpJ monooxygenase [4].
  • Dimeric Xanthones:
  • Phenolic coupling: Secalonic acid D forms via laccase-mediated dimerization of two emodin-derived monomers.
  • Stereoselectivity: AgnL3 (FAD-oxidase) controls R/S configuration in agnestins [4].

Bifunctional enzymes like TpcD (in trypacidin cluster) catalyze concurrent decarboxylation-hydroxylation, yielding shunt products like cryptosporioptide A – a spiroketal-xanthone hybrid [4].

Properties

CAS Number

478-46-6

Product Name

Nataloe-emodin

IUPAC Name

1,2,8-trihydroxy-6-methylanthracene-9,10-dione

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

InChI

InChI=1S/C15H10O5/c1-6-4-8-11(10(17)5-6)15(20)12-7(13(8)18)2-3-9(16)14(12)19/h2-5,16-17,19H,1H3

InChI Key

WLOSKKPZIOUGFB-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3O)O

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3O)O

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